molecular formula C12H8F2N2O3S B5505416 5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No.: B5505416
M. Wt: 298.27 g/mol
InChI Key: BUSYIVPBZZCMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(difluoromethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C12H8F2N2O3S and its molecular weight is 298.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.02236962 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Mechanism of Formation

The synthesis and formation mechanisms of difluoromethoxy derivatives of 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones have been explored. Research conducted by Rakhimov et al. (2011) detailed the reactions of these pyrimidinediones with singlet difluorocarbene, leading to the formation of difluoromethoxy derivatives with yields ranging from 20–34%. Quantum-chemical analysis of the reaction mechanism indicated the involvement of N,N-dimethylformamide in the formation process (Rakhimov et al., 2011).

Biological and Pharmaceutical Applications

Various studies have also been undertaken to assess the biological and pharmaceutical implications of pyrimidinedione derivatives. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds exhibited significant inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Antioxidant Properties

The antioxidant properties of some new pyrimidine derivatives were investigated, revealing that compounds possess varying degrees of activity in scavenging radicals, thus indicating their potential as antioxidants. This research presents insights into the structural factors influencing the antioxidant capabilities of these compounds, which could have implications for their use in pharmaceutical formulations (Akbas et al., 2018).

Antitumor Activity

Research into the antitumor activity of pyrimidine derivatives, such as the study by Grivsky et al. (1980) on 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, highlights the compound's potential as a lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against specific carcinomas. These findings underscore the relevance of pyrimidine derivatives in developing new antitumor agents (Grivsky et al., 1980).

Properties

IUPAC Name

5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2N2O3S/c13-11(14)19-7-3-1-6(2-4-7)5-8-9(17)15-12(20)16-10(8)18/h1-5,11H,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSYIVPBZZCMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)NC2=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.